molecular formula C12H12F3NO4S B6427442 N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034339-49-4

N-({[2,2'-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B6427442
CAS No.: 2034339-49-4
M. Wt: 323.29 g/mol
InChI Key: FGVFWPCUFYKFSL-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound characterized by the presence of a bifuran moiety, a trifluoropropane group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the bifuran moiety. The bifuran can be synthesized through a palladium-catalyzed coupling reaction of furan derivatives. The next step involves the introduction of the trifluoropropane group, which can be achieved through a nucleophilic substitution reaction using a trifluoropropyl halide. Finally, the sulfonamide group is introduced via a sulfonylation reaction using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoropropane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide
  • N-([2,2’-bifuran]-5-ylmethyl)cinnamamide
  • N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-3,3,3-trifluoropropane-1-sulfonamide is unique due to the presence of the trifluoropropane group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.

Properties

IUPAC Name

3,3,3-trifluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)5-7-21(17,18)16-8-9-3-4-11(20-9)10-2-1-6-19-10/h1-4,6,16H,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVFWPCUFYKFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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